

A Comparative Spectroscopic Guide to 6-Bromopyridine-2-carbaldehyde and Its Analogues

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Compound of Interest

Compound Name: **6-Bromopyridine-2-carbaldehyde**

Cat. No.: **B014951**

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In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Among them, **6-Bromopyridine-2-carbaldehyde** (6-Br-2-PyCHO) serves as a critical building block, offering versatile reactivity for the construction of complex molecular architectures.^{[1][2]} A thorough understanding of its structural and electronic properties, as revealed through spectroscopy, is fundamental for its effective utilization.

This guide provides a comparative spectroscopic analysis of **6-Bromopyridine-2-carbaldehyde** and its key analogues: the parent Pyridine-2-carbaldehyde, the chloro-substituted 6-Chloropyridine-2-carbaldehyde, and the electron-donating 6-Methoxypyridine-2-carbaldehyde. By examining their ^1H NMR, ^{13}C NMR, IR, and Mass Spectra, we aim to elucidate the influence of the C6-substituent on the spectroscopic fingerprints of these valuable synthetic intermediates.

The Analyzed Compounds: A Structural Overview

The compounds under investigation share the pyridine-2-carbaldehyde core, with variation at the 6-position. This strategic modification allows for a systematic evaluation of how electron-withdrawing (Br, Cl) and electron-donating (OCH_3) groups, in comparison to hydrogen, modulate the electronic environment of the molecule.

Caption: Structural relationships of the analyzed pyridine-2-carbaldehyde analogues.

¹H NMR Spectroscopy: Probing the Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.^{[3][4]} In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it.

Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound	Aldehyde-H (δ , ppm)	Pyridine-H (δ , ppm)	Other
Pyridine-2-carbaldehyde	~10.09	~8.80, 7.96, 7.88, 7.54	-
6-Bromopyridine-2-carbaldehyde	~9.95	~7.90-7.70 (m, 3H)	-
6-Chloropyridine-2-carbaldehyde	~9.96	~7.95-7.75 (m, 3H)	-
6-Methoxypyridine-2-carbaldehyde	~9.85	~7.70-7.00 (m, 3H)	~3.95 (s, 3H, OCH ₃)

Note: Data are approximate and sourced from publicly available spectral databases.^{[5][6]}

Analysis: The aldehyde proton is the most deshielded, appearing at the lowest field (~9.8-10.1 ppm) due to the electron-withdrawing nature of the carbonyl group. Comparing the analogues, the electron-donating methoxy group in 6-Methoxypyridine-2-carbaldehyde causes a slight upfield shift of the aldehyde proton signal, reflecting an increase in electron density. Conversely, the electronegative halogen substituents (Br and Cl) have a less pronounced effect on the aldehyde proton but significantly influence the pyridine ring protons. The complex multiplet patterns of the pyridine protons arise from spin-spin coupling.^[7]

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.^[8] The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound	C=O (δ , ppm)	Pyridine-C (δ , ppm)	Other
Pyridine-2-carbaldehyde	~193.5	~152.5, 150.0, 137.0, 127.5, 121.5	-
6-Bromopyridine-2-carbaldehyde	~192.0	~153.0, 142.0, 140.0, 129.0, 122.0	-
6-Chloropyridine-2-carbaldehyde	~192.2	~153.5, 151.0, 140.5, 128.0, 121.0	-
6-Methoxypyridine-2-carbaldehyde	~192.8	~164.0, 151.0, 139.5, 118.0, 110.0	~54.0 (OCH ₃)

Note: Data are approximate and compiled from spectral databases and literature.^{[6][9]}

Analysis: The carbonyl carbon (C=O) resonates at a characteristic downfield position. The presence of a substituent at the 6-position generally leads to a slight upfield shift of the carbonyl carbon signal compared to the parent compound. The most significant variations are observed in the chemical shifts of the pyridine ring carbons, directly reflecting the electronic influence of the substituent. The carbon attached to the electron-donating methoxy group (C6) is significantly shielded, appearing at a more upfield position, while the carbons attached to the halogens are deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[10]

Key IR Absorption Bands (cm^{-1})

Compound	C=O Stretch	C-H (aldehyde) Stretch	Pyridine Ring Vibrations	C-X Stretch
Pyridine-2-carbaldehyde	~1710	~2850, 2750	~1600-1450	-
6-Bromopyridine-2-carbaldehyde	~1715	~2860, 2760	~1580-1430	~600-500 (C-Br)
6-Chloropyridine-2-carbaldehyde	~1718	~2865, 2765	~1585-1435	~800-600 (C-Cl)
6-Methoxypyridine-2-carbaldehyde	~1705	~2840, 2740	~1590-1440	~1250, 1030 (C-O)

Note: Data are approximate and based on typical values for these functional groups.[1][11]

Analysis: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1700-1720 cm^{-1} . The position of this band is subtly influenced by the electronic nature of the C6-substituent. Electron-withdrawing groups (Br, Cl) tend to shift the C=O stretch to a slightly higher frequency, while the electron-donating methoxy group shifts it to a lower frequency. The characteristic C-H stretching vibrations of the aldehyde group are also observable.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [12][13][14] It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]

Molecular Ion $[\text{M}]^+$ and Key Fragments (m/z)

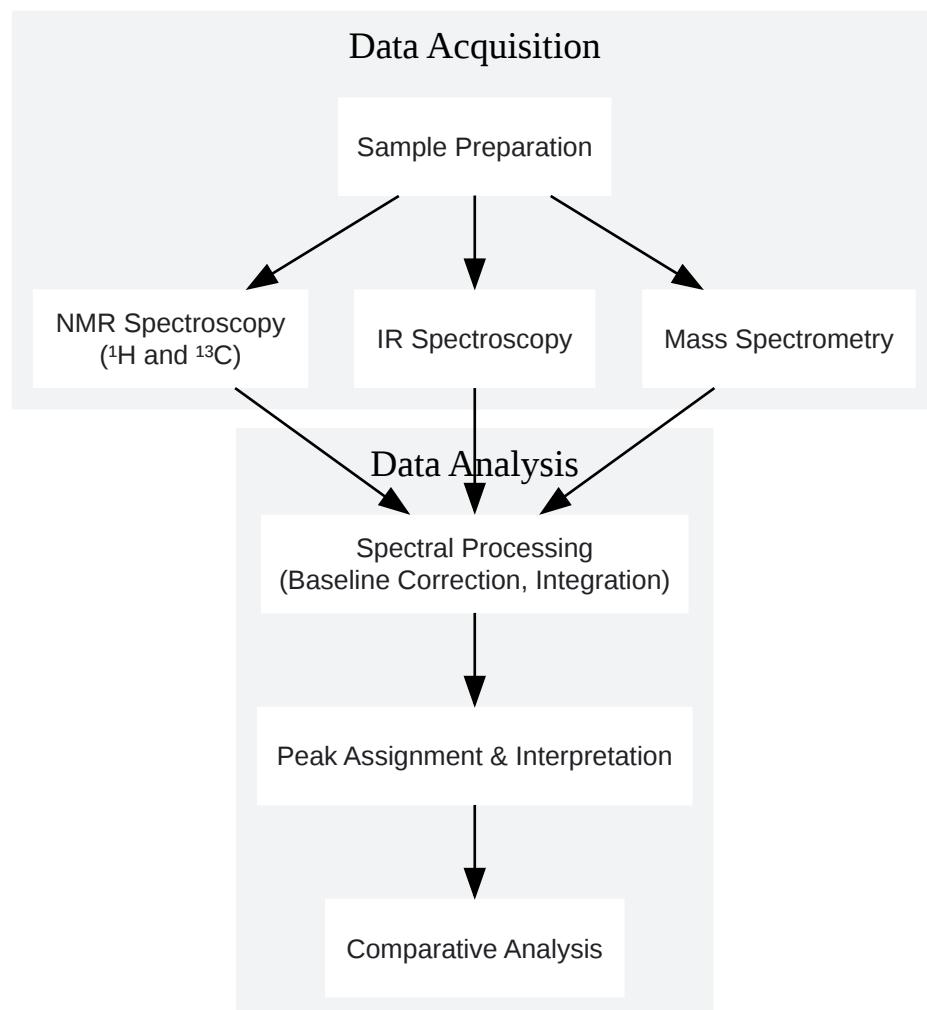
Compound	Molecular Formula	[M] ⁺ (m/z)	Key Fragments (m/z)
Pyridine-2-carbaldehyde	C ₆ H ₅ NO	107	106 ([M-H] ⁺), 79 ([M-CO] ⁺), 78
6-Bromopyridine-2-carbaldehyde	C ₆ H ₄ BrNO	185/187	184/186 ([M-H] ⁺), 157/159 ([M-CO] ⁺), 78
6-Chloropyridine-2-carbaldehyde	C ₆ H ₄ ClNO	141/143	140/142 ([M-H] ⁺), 113/115 ([M-CO] ⁺), 78
6-Methoxypyridine-2-carbaldehyde	C ₇ H ₇ NO ₂	137	108 ([M-CHO] ⁺), 94 ([M-CHO-CH ₂] ⁺)

Note: The presence of isotopic peaks for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Analysis: The mass spectra of these compounds all show a prominent molecular ion peak. A characteristic fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical ([M-H]⁺) or a carbon monoxide molecule ([M-CO]⁺). For the halogenated analogues, the isotopic distribution of bromine and chlorine provides a definitive confirmation of their presence.

Experimental Protocols

General Workflow for Comparative Spectroscopic Analysis



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Caption: General workflow for comparative spectroscopic analysis.

Protocol for ^1H NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[3]
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[4]
- Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans).
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals to determine the relative number of protons.

Protocol for Solid-State IR (KBr Pellet) Spectroscopy

- Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[10][20]
- Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[21]
- Transfer the mixture to a pellet press die.
- Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[20]
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic comparison of **6-Bromopyridine-2-carbaldehyde** and its analogues reveals distinct and predictable trends. The electronic nature of the substituent at the 6-position systematically influences the chemical shifts in both ^1H and ^{13}C NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characteristics of these important building blocks, facilitating their identification, characterization, and effective application in synthesis.

References

- TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases.
- (2013). Mass Spectrometry analysis of Small molecules.
- National Institutes of Health. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of **6-Bromopyridine-2-carbaldehyde**: From the Single Molecule of the Compound to the Neat Crystalline Material.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- (n.d.). Sample preparation for FT-IR.
- ResearchGate. (n.d.). How to prepare IR samples?.
- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (n.d.). **6-Bromopyridine-2-carbaldehyde**.
- NIST. (n.d.). 2-Pyridinecarboxaldehyde.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ^1H -NMR SPECTROMETRY.
- NIST. (n.d.). 2-Pyridinecarboxaldehyde.
- iChemical. (n.d.). **6-Bromopyridine-2-carbaldehyde**, CAS No. 34160-40-2.
- The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde, 1121-60-4.
- MSU chemistry. (n.d.). NMR Spectroscopy.
- Stenutz. (n.d.). 6-bromopyridine-2-carboxaldehyde.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- PubChem. (n.d.). 6-Chloro-2-pyridinecarboxaldehyde.

- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.
- PubChem. (n.d.). **6-Bromopyridine-2-carbaldehyde**.
- PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 6-Bromo-2-pyridinecarboxylic acid - Optional[ATR-IR] - Spectrum.

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Sources

- 1. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Bromopyridine-2-carbaldehyde(34160-40-2) 1H NMR [m.chemicalbook.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
- 10. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 11. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]

- 16. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 17. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 18. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 19. 6-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 2757009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
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